molecular formula C21H18N6O2 B2524406 2-[10-(3,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol CAS No. 899414-38-1

2-[10-(3,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol

Cat. No. B2524406
CAS RN: 899414-38-1
M. Wt: 386.415
InChI Key: PLSHHUQTHQDMRM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that features a hexaazatricyclo dodecane core with multiple substituents, including a 3,4-dimethylphenyl group and a methoxyphenol moiety. This structure suggests potential for interesting chemical properties and reactivity due to the presence of multiple aromatic systems and heteroatoms.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions. For instance, the preparation of Hexakis[2-methoxy-4-(2,3-dimethylphenylimino)phenylato]cyclotriphosphazene was achieved by reacting hexakis[2-methoxy-4-formylphenoxy]cyclotriphosphazene with 3,4-dimethylaniline . This suggests that the synthesis of the compound may also involve imine formation through the reaction of an aldehyde or ketone precursor with an amine.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the molecular structure of complex organic compounds. For example, the crystal structure of a related compound, 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one, was characterized using this method, revealing the presence of two independent molecules in the unit cell and multiple intramolecular hydrogen bonds . This technique could be used to elucidate the detailed molecular structure of the compound .

Chemical Reactions Analysis

The compound's reactivity can be inferred from its functional groups and molecular structure. The presence of imine and phenol groups suggests potential for tautomerism, as seen in the enol-keto tautomerism of a related compound investigated both theoretically and experimentally . Such tautomeric shifts can influence the compound's reactivity in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on its molecular structure and the properties of similar compounds. For instance, the nonlinear optical (NLO) activity and hyperpolarizability of a related compound were studied, showing significant NLO properties . The compound may also exhibit similar properties due to its conjugated system and electron-donating and withdrawing groups. Additionally, the effect of solvents on the tautomeric stability of related compounds has been investigated, which is relevant for understanding the solubility and stability of the compound in different environments .

Scientific Research Applications

Antitumor and Organic Synthesis Applications

  • Research on oxidation reactions involving similar compounds has contributed to the development of antitumor agents and the synthesis of complex molecular structures potentially useful in medical and material sciences. For example, the study by Wells, Lowe, and Stevens (2000) explores the DAIB oxidation of 2-methoxyphenols to afford various bicyclic and tricyclic compounds, showcasing the synthetic utility in creating complex architectures from simpler molecules Wells et al., 2000.

Photoreactive Protecting Groups

  • The research by Zabadal et al. (2001) on 2,5-dimethylphenacyl esters as photoremovable protecting groups for carboxylic acids demonstrates their potential in organic synthesis and biochemistry. These compounds can be activated by light to release free carboxylic acids, useful in "caged compounds" for controlled release applications Zabadal et al., 2001.

Photorelease Mechanisms

  • Pelliccioli, Klán, Zabadal, and Wirz (2001) studied the photorelease of HCl from 2,5-dimethylphenacyl chloride, providing insights into the photoreactive behavior of similar molecules. Understanding these mechanisms can inform the design of novel compounds for specific light-induced reactions Pelliccioli et al., 2001.

properties

IUPAC Name

2-[10-(3,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c1-12-4-5-14(8-13(12)2)27-20-17(10-23-27)21-24-19(25-26(21)11-22-20)16-7-6-15(29-3)9-18(16)28/h4-11,28H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSHHUQTHQDMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=C(C=C(C=C5)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[10-(3,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol

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